![molecular formula C23H25N7O B2382534 2-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 2097928-99-7](/img/structure/B2382534.png)
2-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C23H25N7O and its molecular weight is 415.501. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The compound belongs to the indole class, which has garnered significant interest due to its diverse biological potential
Action Environment
Environmental factors play a crucial role. pH, temperature, and coexisting molecules affect the compound’s stability and efficacy. For instance, interactions with food or other drugs could impact its absorption and distribution.
生物活性
The compound 2-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a novel organic molecule with potential pharmacological applications. This article explores its biological activities, mechanisms of action, and potential therapeutic uses based on current research findings.
Chemical Structure and Properties
This compound can be categorized as a piperidine derivative , known for its diverse biological activities. Its molecular formula is C18H21N5O, indicating a significant presence of nitrogen which is often correlated with pharmacological effects. The structure includes multiple functional groups that contribute to its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this derivative exhibit various biological activities, including:
- Anticancer Properties : Piperidine derivatives are often investigated for their ability to inhibit cancer cell proliferation.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties due to its structural characteristics.
Table 1: Summary of Biological Activities
The mechanism through which this compound exerts its effects is primarily linked to its ability to interact with specific biological targets. For instance:
- Kinase Inhibition : Similar compounds have shown the capability to inhibit various kinases involved in cancer pathways, suggesting a potential therapeutic application in oncology.
Case Study: Anticancer Activity
A study evaluating the anticancer activity of related piperidine derivatives demonstrated significant inhibition of cell growth in several cancer cell lines. The IC50 values were reported to be lower than those of standard chemotherapeutic agents, indicating a promising lead for further development.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest:
- Absorption : The compound has favorable solubility characteristics that may enhance bioavailability.
- Metabolism : Initial findings indicate metabolic stability, although further studies are needed to elucidate the metabolic pathways.
Table 2: Pharmacokinetic Parameters
Parameter | Value | Notes |
---|---|---|
Solubility | High | Enhances bioavailability |
Metabolic Stability | Moderate | Requires further investigation |
Future Directions
Given the promising biological activity of This compound , future research should focus on:
- In Vivo Studies : To validate efficacy and safety profiles in living organisms.
- Structural Modifications : To enhance activity and selectivity towards specific targets.
- Mechanistic Studies : To better understand the interaction with molecular targets.
常见问题
Q. What are the optimal synthetic routes for preparing the compound, and how can reaction conditions be optimized?
The synthesis of this compound involves multi-step protocols, leveraging heterocyclic coupling and functional group transformations. A key step is the introduction of the pyrazolyl moiety via nucleophilic substitution or metal-mediated cross-coupling. For example, pyrazole-containing intermediates can be synthesized using azide-alkyne cycloaddition () or via rearrangement of 1,2,4-oxadiazoles (). Optimization strategies include:
- Temperature control : Reactions involving azides or thermally unstable intermediates (e.g., pyridazinones) require low temperatures (0–5°C) to prevent side reactions .
- Catalyst selection : Transition-metal catalysts (e.g., Pd or Cu) improve yields in cross-coupling steps, as demonstrated in pyridazine functionalization .
- Purification : Flash chromatography with gradient elution (e.g., cyclohexane/ethyl acetate) effectively isolates the target compound, achieving >85% purity .
Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the compound’s structure?
A robust analytical workflow includes:
- 1H/13C NMR : Assign peaks by comparing shifts to analogous pyridazinone and pyrazole derivatives. For example, the pyridazinone carbonyl resonates at δ ~160–165 ppm, while pyrazole protons appear as singlets near δ 7.5–8.5 ppm .
- IR spectroscopy : Confirm functional groups like nitriles (C≡N stretch at ~2230 cm⁻¹) and amides (C=O stretch at ~1650 cm⁻¹) .
- Mass spectrometry : High-resolution MS (HRMS-ESI) validates the molecular formula (e.g., [M+H]+ with <2 ppm error) .
- Cross-validation : Compare spectral data with structurally similar compounds, such as pyrazolo[1,5-a]pyrimidine derivatives ().
Q. What strategies resolve contradictions in reported biological activity data for structural analogs?
Discrepancies often arise from assay variability or structural nuances. Methodological solutions include:
- Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds to normalize data.
- Structural benchmarking : Compare analogs with defined substitutions (Table 1) to isolate activity trends. For example, replacing the piperidine ring with a benzoyl group ( ) reduces antinociceptive activity, highlighting the role of the heterocyclic core .
- Dose-response curves : Establish EC50/IC50 values across multiple replicates to assess reproducibility.
Table 1: Structural-Activity Relationships (SAR) of Pyridazine Derivatives
Compound | Key Structural Features | Biological Activity |
---|---|---|
Target Compound | Pyridazinone, tetrahydroquinoline | Under investigation |
6H-pyrrolo[3,4-d]pyridazine | Pyrrole-pyridazine fusion | Antinociceptive (EC50 = 12 μM) |
4-Benzoylpiperidine | Piperidine core | Analgesic (IC50 = 8 μM) |
5-(4-Fluorobenzoyl)pyridazine | Fluorinated pyridazine | Antitumor (IC50 = 5 μM) |
Q. How can factorial design improve the optimization of reaction parameters for scale-up synthesis?
Factorial design systematically evaluates variables (e.g., temperature, catalyst loading, solvent ratio) to identify critical factors. For example:
- Two-factor design : Test temperature (40–80°C) and catalyst concentration (1–5 mol%) to maximize yield.
- Response surface methodology (RSM) : Model interactions between variables, reducing experimental runs by 50% while maintaining statistical validity .
- Case study : achieved 88% yield by optimizing azide equivalents (7.5 equiv) and reaction time (16 h) via iterative testing .
Q. What computational methods predict the compound’s reactivity and interaction with biological targets?
Advanced approaches include:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For pyridazinones, the C3 position is prone to nucleophilic attack .
- Molecular docking : Simulate binding to kinase targets (e.g., EGFR) using PyMol or AutoDock. The tetrahydroquinoline moiety may occupy hydrophobic pockets, as seen in related analogs ( ) .
- MD simulations : Assess stability of protein-ligand complexes over 100 ns trajectories to prioritize candidates for synthesis .
Q. How are impurities profiled and controlled during synthesis?
Common impurities include unreacted intermediates (e.g., pyrazole-malononitrile adducts) or oxidation byproducts. Mitigation strategies:
- HPLC-MS monitoring : Detect impurities at levels ≥0.1% using C18 columns and acetonitrile/water gradients .
- Recrystallization : Purify the final product using ethanol/water mixtures, reducing residual solvents ().
- Reference standards : Use certified materials (e.g., EP Impurity E) for quantitative analysis ( ) .
Q. What are the challenges in designing in vivo studies for this compound, and how are they addressed?
Key challenges include solubility and metabolic stability. Solutions:
- Formulation : Use PEGylated nanoparticles or cyclodextrin complexes to enhance aqueous solubility.
- Metabolic profiling : Incubate with liver microsomes to identify vulnerable sites (e.g., pyridazinone oxidation).
- Dosing regimens : Adjust based on pharmacokinetic data (e.g., t1/2 > 6 h for sustained efficacy) .
属性
IUPAC Name |
2-[4-[(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)methyl]piperidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O/c24-15-19-14-18-4-1-2-5-20(18)26-23(19)28-12-8-17(9-13-28)16-30-22(31)7-6-21(27-30)29-11-3-10-25-29/h3,6-7,10-11,14,17H,1-2,4-5,8-9,12-13,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYBKNSQOMYWCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=C(C=C2C1)C#N)N3CCC(CC3)CN4C(=O)C=CC(=N4)N5C=CC=N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。